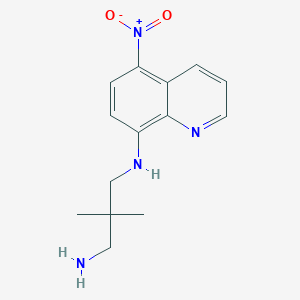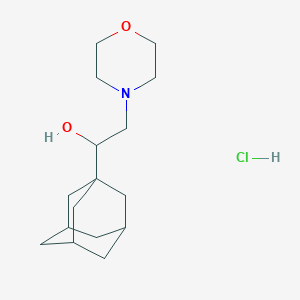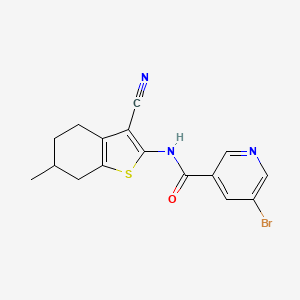![molecular formula C24H27N3O B4926250 1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4926250.png)
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been identified as a promising drug candidate for the treatment of cancer, particularly in combination with other immunotherapies. In
Wirkmechanismus
CPI-444 works by blocking the adenosine A2A receptor, which is known to play a role in immunosuppression in the tumor microenvironment. Adenosine is produced by tumor cells and immune cells in response to hypoxia and inflammation, and it can inhibit the activity of T cells and other immune cells. By blocking the A2A receptor, CPI-444 prevents adenosine from binding to the receptor and exerting its immunosuppressive effects.
Biochemical and Physiological Effects
In addition to its immunomodulatory effects, CPI-444 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to reduce the production of cytokines and chemokines that promote tumor growth and metastasis. CPI-444 has also been shown to reduce the expression of genes associated with immunosuppression and to increase the expression of genes associated with anti-tumor immunity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPI-444 is that it has been extensively studied in preclinical models of cancer, and it has shown promising results in combination with other immunotherapies. However, one limitation is that the optimal dosing and scheduling of CPI-444 in combination with other therapies is still being investigated. Additionally, the safety and efficacy of CPI-444 in humans is still being evaluated in clinical trials.
Zukünftige Richtungen
There are several future directions for research on CPI-444. One direction is to investigate the optimal dosing and scheduling of CPI-444 in combination with other immunotherapies. Another direction is to investigate the safety and efficacy of CPI-444 in humans, particularly in patients with different types of cancer. Additionally, there is potential to explore the use of CPI-444 in combination with other therapies, such as chemotherapy and radiation therapy, to further enhance its anti-tumor activity. Finally, there is potential to develop new small molecule inhibitors of the adenosine A2A receptor based on the structure of CPI-444.
Synthesemethoden
The synthesis of CPI-444 involves a series of chemical reactions, starting with the reaction of 1-cyclobutyl-3-(4-piperidinyl)propan-1-one with 4-bromo-1H-indole to form 1-cyclobutyl-3-(4-piperidinyl)-4-(1H-indol-4-yl)butan-1-one. This intermediate is then reacted with 4-aminobenzophenone to form the final product, 1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been extensively studied for its potential as an immunotherapy for cancer. It has been shown to enhance the anti-tumor activity of other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, by blocking the immunosuppressive effects of adenosine. CPI-444 has also been shown to increase the infiltration of T cells into tumors, leading to improved anti-tumor activity.
Eigenschaften
IUPAC Name |
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c28-24(18-12-14-27(15-13-18)21-5-3-6-21)25-20-10-8-17(9-11-20)23-16-19-4-1-2-7-22(19)26-23/h1-2,4,7-11,16,18,21,26H,3,5-6,12-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWPSHVRFZICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclobutyl-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)


![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)

![2-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4926222.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926232.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4926239.png)


![2-(4-nitrophenyl)-5-phenyl-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4926256.png)
